molecular formula C12H12N4O2 B2806017 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795416-09-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2806017
CAS RN: 1795416-09-9
M. Wt: 244.254
InChI Key: IKSXZBRIFAOXIV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, which share a similar structure with the compound , have been explored as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors .

Precursor of Push-Pull Dyes

The 1H-imidazo[1,2-b]pyrazole scaffold has been used as a precursor of push-pull dyes . These dyes have a proaromatic (1,3-dihydro-2-imidazol-2-ylidene)malononitrile core .

Alkylating Agents

Compounds similar to the one have been used as alkylating agents that covalently bind to DNA and induce cellular apoptosis .

Inhibitors of Protein Kinases

These compounds have been studied for their potential as inhibitors of protein kinases such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) receptor families, and serine/threonine kinase Raf .

Antiproliferative Effects

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, which share a similar structure with the compound , have shown antiproliferative effects on lung adenocarcinoma cell lines .

Anti-Inflammatory Activity

Pyrazolo[1,5-a]quinazolines, which share a similar structure with the compound , have shown anti-inflammatory activity in an in vivo carrageenan-induced paw edema model .

Pharmaceutical Applications

N-heterocyclic organic compounds, particularly the pyrazolo[1,5-a]pyrimidinones nucleus, have potential applications in various fields, including medicine . They have been explored for their potential as therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) .

Material Science Applications

In addition to their potential as therapeutic agents, pyrazolo[1,5-a]pyrimidinones have also been explored for their use in organic electronics due to their electronic properties, which include their ability to act as electron transport materials and their potential for use in optoelectronic devices .

Future Directions

The study of less common heterocyclic ring systems is of special interest, since new physicochemical and medicinal properties may be expected from such classes of molecules . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSXZBRIFAOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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